molecular formula C22H17BrN2O2 B5144766 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Katalognummer B5144766
Molekulargewicht: 421.3 g/mol
InChI-Schlüssel: OXAUSTVMMAEMQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one, also known as flubromazepam, is a psychoactive drug that belongs to the benzodiazepine class. The chemical structure of flubromazepam contains a benzodiazepine ring fused with a benzene ring, which gives it its unique pharmacological properties. Flubromazepam has been extensively studied in scientific research for its potential therapeutic applications and mechanism of action.

Wirkmechanismus

The mechanism of action of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-onem is similar to other benzodiazepines. It acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for inhibiting the activity of neurons. Flubromazepam enhances the activity of GABA receptors, which results in the inhibition of neuronal activity and the subsequent sedative, anxiolytic, and hypnotic effects.
Biochemical and Physiological Effects:
Flubromazepam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of GABA receptors in the brain, which results in the inhibition of neuronal activity and the subsequent sedative, anxiolytic, and hypnotic effects. Flubromazepam has also been shown to decrease the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects.

Vorteile Und Einschränkungen Für Laborexperimente

Flubromazepam has a number of advantages and limitations for lab experiments. Its unique pharmacological properties make it a promising candidate for the study of anxiety, insomnia, and muscle spasm. However, its potential for abuse and dependence make it difficult to study in human subjects. Additionally, its long half-life and slow onset of action make it difficult to control in animal studies.

Zukünftige Richtungen

There are a number of future directions for the study of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-onem. One potential direction is the development of new benzodiazepine compounds that have improved therapeutic profiles and reduced potential for abuse and dependence. Another potential direction is the study of the long-term effects of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-onem on the brain and body, including its potential for neurotoxicity and cognitive impairment. Additionally, the study of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-onem in combination with other drugs may provide new insights into its mechanism of action and potential therapeutic applications.

Synthesemethoden

Flubromazepam can be synthesized by the reaction of 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one, which can be further purified and characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

Flubromazepam has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, hypnotic, and muscle relaxant properties, which make it a promising candidate for the treatment of anxiety, insomnia, and muscle spasm. Flubromazepam has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and epilepsy.

Eigenschaften

IUPAC Name

4-benzoyl-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O2/c23-17-11-12-19-18(13-17)21(15-7-3-1-4-8-15)25(14-20(26)24-19)22(27)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAUSTVMMAEMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.